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For researchers, scientists, and drug development professionals, Western blotting is an
indispensable technique for the detection and quantification of specific proteins. The ability to
strip a membrane of its primary and secondary antibodies and subsequently reprobe it for a
different target protein offers significant advantages in terms of conserving precious samples,
saving time, and reducing costs.[1][2][3] This guide provides a comprehensive comparison of
Western blot stripping methods, with a focus on the widely used glycine-based stripping
protocol, and offers detailed experimental procedures and validation strategies.

Comparison of Stripping Methods

The choice of stripping method depends on several factors, including the affinity of the primary
antibody, the abundance of the target protein, and the type of membrane used.[2][3] A mild
stripping method, such as the low-pH glycine buffer, is often the first choice as it is less likely to
cause significant loss of the transferred proteins.[4][5][6] However, for high-affinity antibodies, a
harsher stripping protocol may be necessary to ensure complete removal.[6]

It is crucial to note that quantitative comparisons of protein expression before and after
membrane stripping are not recommended as some protein loss is inevitable with any stripping
method.[7]
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Feature

Mild Stripping (Glycine-
based)

Harsh Stripping (Heat and
Detergent)

Primary Mechanism

Low pH disrupts antibody-

antigen interaction

Heat and detergents denature

antibodies

Protein Retention

High

Medium to Low

Antibody Removal Efficiency

Effective for low to moderate

affinity antibodies

Highly effective, even for high-

affinity antibodies

Potential for Protein Loss

Minimal

Significant

Recommended Use

Initial stripping attempts, low-

abundance proteins

High-affinity antibodies, when
mild stripping fails

Reversibility

Potentially reversible

denaturation of antibodies

Irreversible denaturation of

antibodies

Experimental Protocols

Prior to any stripping procedure, it is essential to document the initial blotting results thoroughly.

Polyvinylidene difluoride (PVDF) membranes are recommended for stripping and reprobing due

to their higher protein retention capacity compared to nitrocellulose.[2][3]

Mild Stripping Protocol (Glycine-based)

This method utilizes a low pH glycine solution to dissociate the antibody-antigen complex.[2][4]

Stripping Buffer Recipe:

1.5% (w/v) Glycine

0.1% (w/v) SDS

1% (v/v) Tween 20

Adjust pH to 2.2 with HCI

Bring to final volume with deionized water
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Protocol:

Wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5 minutes to
remove residual chemiluminescent substrate.

e Incubate the membrane in the mild stripping buffer for 20-30 minutes at room temperature
with gentle agitation.

o Discard the stripping buffer and wash the membrane twice with TBST for 10-15 minutes
each.

Proceed with the blocking step for reprobing.

Harsh Stripping Protocol (Heat and Detergent)

This method is more aggressive and should be used when mild stripping is ineffective.[6]
Stripping Buffer Recipe:

e 62.5 mM Tris-HCI, pH 6.8

e 2% (w/v) SDS

e 100 mM (-mercaptoethanol

Protocol:

In a fume hood, wash the membrane in TBST for 5 minutes.

e Incubate the membrane in the harsh stripping buffer for 30 minutes at 50-70°C with gentle
agitation.

 Discard the stripping buffer and wash the membrane extensively with TBST (5-6 times for
10-15 minutes each) to completely remove the B-mercaptoethanol.

e Proceed with the blocking step for reprobing.

Validation of Stripping Efficiency

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.abcam.com/en-us/knowledge-center/western-blot/western-blot-stripping
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14280960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

After stripping, it is critical to confirm the complete removal of the previous antibodies before
reprobing.

« After the final wash of the stripping protocol, block the membrane as you would for a normal
Western blot.

 Incubate the membrane with only the secondary antibody used in the initial probing.
e Wash the membrane and apply the chemiluminescent substrate.

» Image the membrane. The absence of any signal indicates successful stripping. If bands are
still visible, the stripping was incomplete, and a harsher method or longer incubation time
may be required.[1]

Visualizing Experimental Workflows and Signaling
Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental
procedures. Below are examples of a Western blot stripping and reprobing workflow and a
common signaling pathway analyzed by this technique, generated using the DOT language.
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Caption: A flowchart illustrating the key steps in a Western blot stripping and reprobing
experiment.

A common application of this technique is the analysis of signaling pathways, where the
phosphorylation status of a protein is compared to its total expression level. The Mitogen-
Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a
classic example.
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Caption: A simplified diagram of the MAPK/ERK signaling cascade, a frequent subject of
Western blot analysis.

Conclusion

Stripping and reprobing Western blot membranes is a valuable technique that, when performed
and validated correctly, can significantly enhance research productivity. While glycine-based
stripping offers a gentle and effective method for many applications, researchers should be
prepared to optimize their protocol and potentially employ harsher methods when necessary.
By following the detailed protocols and validation steps outlined in this guide, scientists can
confidently utilize this powerful tool to gain deeper insights from their Western blot experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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